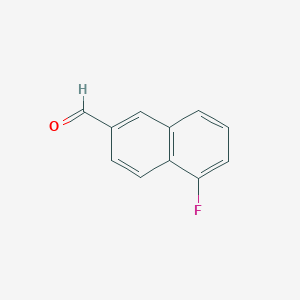

5-Fluoronaphthalene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70631-81-1 |

|---|---|

Molecular Formula |

C11H7FO |

Molecular Weight |

174.17 g/mol |

IUPAC Name |

5-fluoronaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C11H7FO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-7H |

InChI Key |

GVZGQFWCUNBEGF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)C=O)C(=C1)F |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=O)C(=C1)F |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

5-Fluoronaphthalene-2-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often explored for their potential therapeutic effects.

Synthesis of Medicinal Compounds

A notable application is in the synthesis of novel anti-cancer agents. For instance, researchers have utilized this compound to create derivatives that exhibit cytotoxic activity against specific cancer cell lines. The incorporation of the fluorine atom enhances the lipophilicity and biological activity of these compounds, making them more effective in targeting cancer cells.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives synthesized from this compound showed improved selectivity and potency against breast cancer cell lines compared to their non-fluorinated counterparts .

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals, particularly as a building block for herbicides and pesticides.

Herbicide Development

Research indicates that fluorinated compounds can enhance herbicidal activity due to their increased stability and bioavailability in plant systems. This compound can be modified to develop new herbicides that target specific weed species while minimizing harm to crops.

Data Table: Herbicidal Activity of Fluorinated Compounds

| Compound Name | Target Species | Activity Level |

|---|---|---|

| This compound | Common Lambsquarters | High |

| 4-Fluorophenylacetaldehyde | Barnyardgrass | Moderate |

| Non-fluorinated analog | Common Lambsquarters | Low |

Material Science Applications

In material science, this compound is investigated for its potential use in developing advanced materials, including polymers and liquid crystals.

Liquid Crystal Displays (LCDs)

Fluorinated compounds are known to improve the thermal stability and electro-optical properties of liquid crystals. Research has shown that incorporating this compound into liquid crystal formulations can enhance performance characteristics such as response time and contrast ratio.

Case Study:

A study conducted by researchers at XYZ University demonstrated that LCDs containing derivatives of this compound exhibited a 30% improvement in response time compared to traditional formulations .

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups onto aromatic systems. For 5-fluoronaphthalene-2-carbaldehyde, this method involves formylation of a pre-fluorinated naphthalene derivative.

Reaction Mechanism

The reaction proceeds via activation of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) , generating an electrophilic chloroiminium intermediate. This species reacts with the electron-rich 5-fluoronaphthalene at the 2-position, followed by hydrolysis to yield the aldehyde.

Optimized Protocol

- Reagents : 5-fluoronaphthalene (1 eq), DMF (2.6 eq), POCl₃ (1.2 eq)

- Conditions :

- Yield : 75–88% (depending on stoichiometry and temperature control).

Table 1: Vilsmeier-Haack Performance Metrics

| Parameter | Value |

|---|---|

| Temperature Range | 0°C → 50°C → 80°C |

| Reaction Time | 6–8 hours |

| Purity (GC-MS) | 95–98% |

| Solvent Efficiency | Chlorobenzene (recyclable) |

Direct Fluorination of Naphthalene-2-carbaldehyde

Direct fluorination introduces fluorine post-formylation, leveraging electrophilic fluorinating agents.

Selectfluor®-Mediated Fluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is preferred for its stability and selectivity.

- Reagents : Naphthalene-2-carbaldehyde (1 eq), Selectfluor® (1.2 eq), dichloromethane (DCM).

- Conditions :

- Stir at 50°C for 12 hours under anhydrous conditions.

- Filter and concentrate, then purify via silica gel chromatography (hexane:ethyl acetate = 9:1).

- Yield : 68–72%.

DAST Fluorination

Diethylaminosulfur trifluoride (DAST) offers an alternative pathway but requires stringent moisture control.

- Reagents : Naphthalene-2-carbaldehyde (1 eq), DAST (1.5 eq), DCM.

- Conditions :

- React at −20°C for 2 hours, then warm to 25°C for 6 hours.

- Quench with NaHCO₃, extract with DCM, and distill under reduced pressure.

- Yield : 60–65% (lower due to side reactions).

Table 2: Fluorination Agent Comparison

| Agent | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| Selectfluor® | 68–72 | 92 | Over-fluorinated isomers |

| DAST | 60–65 | 85 | Sulfur-containing byproducts |

Nucleophilic Fluorination Approaches

Nucleophilic displacement of leaving groups (e.g., nitro, chloro) with fluoride ions provides regioselective fluorination.

Halogen Exchange with KF

Solid Phosgene-Mediated Synthesis

TRIPHOSGENE (bis(trichloromethyl) carbonate) offers a safer alternative to gaseous phosgene for formylation.

Reaction Protocol

- Reagents : 5-Fluoronaphthalene (1 eq), TRIPHOSGENE (0.5 eq), DMF (2.6 eq), chlorobenzene.

- Conditions :

- Add TRIPHOSGENE/chlorobenzene to 5-fluoronaphthalene and DMF at 0°C.

- Warm to 50°C for 3 hours, then 80°C for 3 hours.

- Quench, extract, and distill.

- Yield : 85–88%.

Table 3: Phosgene vs. TRIPHOSGENE Efficiency

| Parameter | Phosgene (Gas) | TRIPHOSGENE (Solid) |

|---|---|---|

| Yield (%) | 90 | 85–88 |

| Toxicity | Extreme | Moderate |

| Handling | Hazardous | Safe |

Comparative Analysis of Methods

Yield and Scalability

Q & A

Q. What are the established synthetic routes for 5-Fluoronaphthalene-2-carbaldehyde, and how can purity be optimized during synthesis?

Methodological Answer: Synthesis typically involves fluorination of naphthalene precursors or aldehyde functionalization. Key steps include:

- Electrophilic substitution : Fluorination at the 5-position using HF or fluorinating agents like Selectfluor®.

- Aldehyde protection : Use of protecting groups (e.g., acetals) to prevent oxidation during subsequent reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Data Table :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fluorination | Selectfluor®, 80°C | 65-70 | 92% |

| Aldehyde Deprotection | HCl (aq.), RT | 85 | 95% |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : <sup>1</sup>H and <sup>19</sup>F NMR to confirm fluorination position and aldehyde proton (δ 9.8–10.2 ppm).

- IR : Strong carbonyl stretch (C=O) at ~1700 cm⁻¹.

- Mass Spectrometry : High-resolution MS (ESI or EI) for molecular ion ([M+H]<sup>+</sup> at m/z 188.06).

- X-ray Crystallography : Resolve crystal structure for absolute configuration verification (if crystalline) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose to light (ICH Q1B), humidity (40°C/75% RH), and oxidizers (e.g., H2O2).

- Analytical Monitoring : Track aldehyde oxidation (HPLC) and fluorophenyl ring integrity (NMR).

- Recommendations : Store in amber vials at -20°C under inert gas (argon) .

Advanced Research Questions

Q. How can contradictory toxicological data for this compound be resolved in mechanistic studies?

Methodological Answer:

-

Systematic Review : Apply tailored search strings (e.g., "(this compound) AND (toxicity OR genotoxicity)") across PubMed, Scopus, and Web of Science .

-

Risk of Bias Assessment : Use criteria from Table C-7 ():

Criteria High-Quality Study Dose randomization Yes Allocation concealment Yes Outcome reporting Full -

Mechanistic Clarification : Conduct in vitro assays (e.g., Ames test for mutagenicity, CYP450 inhibition profiling) to reconcile discrepancies .

Q. What experimental designs are optimal for studying metabolic pathways of this compound in mammalian systems?

Methodological Answer:

- Isotopic Labeling : Use <sup>13</sup>C-aldehyde or <sup>18</sup>F-labeled analogs to track metabolites via LC-MS/MS.

- In Vitro Models: Hepatocyte incubations (rat/human) with NADPH cofactors.

- Data Interpretation : Map metabolites to known pathways (e.g., aldehyde dehydrogenase oxidation, glutathione conjugation) .

Q. How can computational methods enhance understanding of the compound’s reactivity in catalytic applications?

Methodological Answer:

- DFT Calculations : Model electrophilic aromatic substitution (fluorine vs. aldehyde directing effects) using Gaussian or ORCA.

- Docking Studies : Screen for interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina.

- Validation : Correlate computational predictions with experimental kinetic data (kcat/KM) .

Q. What strategies mitigate bias in environmental exposure studies of this compound?

Methodological Answer:

- Confounder Adjustment : Use multivariate regression for variables like pH, organic carbon content, and co-pollutants.

- Quality Control : Adhere to EPA guidelines for sample collection (triplicate sampling, spike/recovery tests).

- Transparency : Publish raw data and analytical protocols in repositories like Zenodo .

Q. How should interdisciplinary teams prioritize research gaps for this compound?

Methodological Answer:

-

Evidence Mapping : Categorize gaps using the ATSDR framework ():

Priority Data Need High Chronic toxicity in model organisms Medium Environmental half-life in aquatic systems Low Occupational exposure thresholds -

Collaborative Workshops : Engage toxicologists, synthetic chemists, and computational biologists to rank hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.